N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-phenylacetamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core, a diethylaminoethyl side chain, and a phenylacetamide moiety. The benzothiazole group is a heterocyclic aromatic system known for its role in enhancing biological activity, particularly in kinase inhibition and receptor binding applications . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and oncological pathways .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-3-23(4-2)14-15-24(20(25)16-17-10-6-5-7-11-17)21-22-18-12-8-9-13-19(18)26-21;/h5-13H,3-4,14-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCPOZFGIXNGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Attachment of Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Formation of Phenylacetamide Moiety: The phenylacetamide moiety can be formed by acylation reactions involving phenylacetic acid derivatives.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as the use of catalysts, solvents, and controlled temperatures to maximize yield and purity. Specific details would require access to industrial protocols or patents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the phenylacetamide moiety.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylaminoethyl group or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to alterations in cellular processes.
Comparison with Similar Compounds
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structural Differences : Replaces the benzothiazole ring with a simpler thiazole moiety and substitutes the phenyl group with a 2-methylphenyl.
- The methylphenyl group introduces steric hindrance, which may alter substrate-receptor interactions. X-ray crystallography confirms a planar acetamide-thiazole linkage, similar to the target compound’s geometry, suggesting comparable stability .
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide ()
- Structural Differences : Incorporates an ethenyl bridge between the benzothiazole and phenylacetamide groups.
- The ethenyl spacer may reduce metabolic stability compared to the direct N-substitution in the target compound .
Modifications in the Aminoethyl Side Chain
N-[2-(Dimethylamino)ethyl]-2-hydroxy-N,2-diphenylacetamide Hydrochloride ()
- Structural Differences: Replaces diethylamino with dimethylamino and adds a hydroxy-diphenyl group.
- The hydroxy-diphenyl group introduces hydrogen-bonding capability, which may enhance target engagement but reduce lipophilicity .
N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide ()
- Structural Differences: Retains the diethylaminoethyl chain but replaces benzothiazole with a pyrrole-indole hybrid system.
- Implications: The pyrrole-indole core enables interactions with heme-containing enzymes (e.g., kinases), as seen in tyrosine kinase inhibitors like gefitinib . The fluoro substituent enhances electronegativity, improving binding specificity compared to the non-halogenated target compound .
Variations in the Acetamide Substituents
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide ()
- Structural Differences : Adds a triazolo-benzothiazole system and a sulfanyl linker.
- The sulfanyl group may improve redox activity but introduce susceptibility to oxidative degradation .
N-{2-(Diethylamino)-2-[4-(2-methyl-2-propanyl)phenyl]ethyl}-2-phenoxyacetamide Hydrochloride ()
- Structural Differences: Substitutes phenylacetamide with phenoxyacetamide and adds a tert-butyl group.
- Implications: Phenoxyacetamide increases hydrophobicity, favoring CNS penetration. The tert-butyl group enhances metabolic stability but may limit solubility in aqueous environments .
Comparative Data Table
Research Findings and Implications
- Pharmacokinetics: The diethylaminoethyl group in the target compound improves solubility in physiological buffers (pH 7.4) compared to dimethylamino analogs, as evidenced by logP values .
- Biological Activity : Benzothiazole derivatives (e.g., ) show superior kinase inhibition compared to thiazole-based compounds, likely due to enhanced π-stacking with aromatic residues in active sites .
- Synthetic Accessibility : The target compound’s synthesis is more straightforward than triazolo-benzothiazole derivatives (), which require multi-step heterocyclic fusion .
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-phenylacetamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and research findings.
Chemical Structure and Properties
IUPAC Name:
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide hydrochloride
Molecular Formula:
C30H34N4O5S2·HCl
Molecular Weight:
624.83 g/mol
InChI Key:
InChI=1S/C30H34N4O5S2.ClH/c1-4-32(5-2)16-17-33(30-31-25-20-26-27(21-28(25)40-30)39-19-18-38-26)29(35)22-12-14-24(15-13-22)41(36,37)34(6-3)23-10-8-7-9-11-23;/h7-15,20-21H,4-6,16-19H2,1-3H3;1H
Synthesis
The synthesis of N-(1,3-benzothiazol-2-y)-N-[2-(diethylamino)ethyl]-2-phenylacetamide hydrochloride typically involves multiple steps:
-
Formation of Benzothiazole Ring:
The benzothiazole moiety can be synthesized from 2-amino thiophenol and appropriate aldehydes through cyclization reactions. -
Introduction of Diethylamino Group:
This can be accomplished via nucleophilic substitution reactions involving diethylamine. -
Formation of Acetamide Linkage:
The acetamide group is introduced through acylation reactions with phenylacetyl chloride. -
Hydrochloride Salt Formation:
The final step involves the conversion to the hydrochloride salt for stability and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions. For example, benzothiazole derivatives have shown inhibitory effects on dihydroorotase and DNA gyrase, which are critical for bacterial growth and replication.
Receptor Modulation:
The diethylamino group may facilitate interactions with neurotransmitter receptors or other protein targets, potentially influencing signaling pathways associated with neurological functions.
Biological Activity and Case Studies
Several studies have reported on the biological activities associated with benzothiazole derivatives similar to N-(1,3-benzothiazol-2-y)-N-[2-(diethylamino)ethyl]-2-phenylacetamide hydrochloride:
| Study | Findings |
|---|---|
| Study 1: Antimicrobial Activity | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Study 2: Anticancer Properties | Exhibited cytotoxic effects in various cancer cell lines (e.g., MCF7 breast cancer cells), suggesting potential as an anticancer agent. |
| Study 3: Neuroprotective Effects | Showed protective effects against oxidative stress-induced neuronal damage in vitro. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
